![molecular formula C37H38N4O6 B12098020 2-[2-({2-[2-Amino-3-(4-hydroxy-phenyl)-propionyl]-1,2,3,4-tetrahydro-isoquinoline-3-carbonyl}-amino)-3-phenyl-propionylamino]-3-phenyl-propionic acid](/img/structure/B12098020.png)
2-[2-({2-[2-Amino-3-(4-hydroxy-phenyl)-propionyl]-1,2,3,4-tetrahydro-isoquinoline-3-carbonyl}-amino)-3-phenyl-propionylamino]-3-phenyl-propionic acid
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Overview
Description
H-Tyr-Tic-Phe-Phe-OH, also known as TIPP, is a tetrapeptide with the chemical formula C₃₇H₃₈N₄O₆ and a molecular weight of 634.72 g/mol . This compound is a potent and selective δ-opioid receptor antagonist, which means it binds to and inhibits the activity of δ-opioid receptors . The δ-opioid receptors are one of the four main types of opioid receptors in the body, and they play a role in modulating pain, mood, and other physiological functions .
Preparation Methods
The synthesis of H-Tyr-Tic-Phe-Phe-OH involves several steps, typically starting with the protection of the amino acids and the formation of peptide bonds. One common method is the solid-phase peptide synthesis (SPPS), which allows for the sequential addition of protected amino acids to a growing peptide chain . The process involves the following steps:
Protection of Amino Acids: The amino acids are protected at their reactive sites to prevent unwanted side reactions.
Coupling: The protected amino acids are sequentially coupled to the growing peptide chain using coupling reagents such as diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Deprotection: The protecting groups are removed to reveal the reactive sites for further coupling.
Cleavage: The completed peptide is cleaved from the solid support and purified.
Chemical Reactions Analysis
H-Tyr-Tic-Phe-Phe-OH undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: This reaction involves the replacement of one functional group with another.
Scientific Research Applications
Medicinal Chemistry Applications
1. Opioid Receptor Modulation
Research indicates that this compound exhibits activity at the kappa-type opioid receptor. This receptor is involved in pain modulation and has implications for developing analgesics with fewer side effects compared to traditional opioids. The binding affinity and efficacy of this compound at the kappa receptor make it a candidate for further investigation in pain management therapies .
2. Anticancer Activity
Preliminary studies suggest that derivatives of isoquinoline compounds, including this specific structure, have shown promise in inhibiting cancer cell proliferation. The presence of the phenolic hydroxyl group may contribute to its antioxidant properties, potentially leading to reduced oxidative stress in cancer cells .
3. Neuroprotective Effects
The structural components of the compound suggest potential neuroprotective effects. Isoquinoline derivatives have been studied for their ability to protect neuronal cells from apoptosis and oxidative damage, indicating a possible application in neurodegenerative diseases such as Alzheimer's and Parkinson's .
Data Table: Binding Affinities and Activities
Case Studies
Case Study 1: Pain Management
A study conducted at the University of Maryland evaluated the analgesic properties of the compound in animal models. Results indicated significant pain relief comparable to morphine but with a lower incidence of side effects such as respiratory depression. This positions the compound as a potential alternative for chronic pain management .
Case Study 2: Cancer Cell Proliferation Inhibition
In vitro studies on breast cancer cell lines demonstrated that the compound inhibited cell proliferation by inducing apoptosis through the mitochondrial pathway. The results showed a dose-dependent response, with significant inhibition observed at concentrations above 20 µM .
Case Study 3: Neuroprotection in Animal Models
Research on neuroprotective effects highlighted that administration of the compound in a rodent model of Parkinson's disease resulted in reduced neuronal loss and improved motor function. This suggests its potential as a therapeutic agent for neurodegenerative conditions .
Mechanism of Action
H-Tyr-Tic-Phe-Phe-OH exerts its effects by binding to δ-opioid receptors and inhibiting their activity . The δ-opioid receptors are G protein-coupled receptors (GPCRs) that modulate the activity of various intracellular signaling pathways . When H-Tyr-Tic-Phe-Phe-OH binds to these receptors, it prevents the activation of downstream signaling pathways, leading to a reduction in pain perception and other physiological effects .
Comparison with Similar Compounds
H-Tyr-Tic-Phe-Phe-OH is unique among δ-opioid receptor antagonists due to its high potency and selectivity . Similar compounds include:
Biological Activity
The compound 2-[2-({2-[2-Amino-3-(4-hydroxy-phenyl)-propionyl]-1,2,3,4-tetrahydro-isoquinoline-3-carbonyl}-amino)-3-phenyl-propionylamino]-3-phenyl-propionic acid is a complex molecule that exhibits significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse sources of scientific literature.
Chemical Structure and Properties
This compound is characterized by its intricate structure which includes a tetrahydroisoquinoline moiety and multiple amino acid derivatives. The following table summarizes its key chemical properties:
Property | Value |
---|---|
Molecular Formula | C₃₇H₃₈N₄O₆ |
Molecular Weight | 634.72 g/mol |
SMILES | NC(Cc1ccc(O)cc1)C(=O)N1Cc2ccccc2CC1C(=O)NC(Cc1ccccc1)C(=O)NC(Cc1ccc(N)cc1)C(O)=O |
InChI Key | REJKAHIXNQDWPR-UHFFFAOYSA-N |
Antitumor Activity
Research indicates that tetrahydroisoquinoline derivatives, including this compound, exhibit antitumor properties. They have been shown to induce apoptosis in cancer cells and inhibit cell proliferation by modulating pathways involving the p53 protein and HDM2 interactions .
Anti-inflammatory Effects
The compound has potential anti-inflammatory activity, which is crucial in treating various inflammatory diseases. It may inhibit Rho-kinase-mediated pathways that are involved in smooth muscle contraction and vasoconstriction . This suggests its utility in conditions like hypertension and asthma.
Neuroprotective Properties
The structural components of this compound suggest neuroprotective effects, particularly against neurodegenerative disorders such as Alzheimer’s disease. Studies on related tetrahydroisoquinoline compounds indicate their ability to enhance cognitive function and reduce neuroinflammation .
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Rho-Kinase Inhibition : By inhibiting Rho-kinase activity, the compound may prevent the phosphorylation of myosin light chain phosphatase, leading to reduced vascular smooth muscle contraction and improved blood flow .
- Apoptosis Induction : The compound enhances p53 levels in cancer cells, promoting apoptosis through the inhibition of HDM2 protein interactions .
Case Studies
Several studies have highlighted the efficacy of similar compounds in clinical settings:
- Cancer Treatment : A study demonstrated that tetrahydroisoquinoline derivatives significantly reduced tumor size in xenograft models by inducing apoptosis through p53 pathway activation .
- Cardiovascular Health : In a clinical trial involving patients with hypertension, a related isoquinoline derivative showed significant reductions in blood pressure and improved endothelial function .
Properties
IUPAC Name |
2-[[2-[[2-[2-amino-3-(4-hydroxyphenyl)propanoyl]-3,4-dihydro-1H-isoquinoline-3-carbonyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H38N4O6/c38-30(19-26-15-17-29(42)18-16-26)36(45)41-23-28-14-8-7-13-27(28)22-33(41)35(44)39-31(20-24-9-3-1-4-10-24)34(43)40-32(37(46)47)21-25-11-5-2-6-12-25/h1-18,30-33,42H,19-23,38H2,(H,39,44)(H,40,43)(H,46,47) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYOUATXRHWNDDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(CC2=CC=CC=C21)C(=O)C(CC3=CC=C(C=C3)O)N)C(=O)NC(CC4=CC=CC=C4)C(=O)NC(CC5=CC=CC=C5)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H38N4O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
634.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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